molecular formula C9H14N2 B037534 4-(3-Aminobutyl)pyridine CAS No. 114425-75-1

4-(3-Aminobutyl)pyridine

Cat. No. B037534
M. Wt: 150.22 g/mol
InChI Key: KLMKQKKMDYLMOF-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

Next, anhydrous ether (19 ml) was added to lithium aluminum hydride (257 mg, 6.77 mmol) under a nitrogen atmosphere, and the mixture was stirred under ice-cooling. A solution of 4-(4-pyridyl)-2-butanoneoxime (556 mg, 3.38 mmol) in ether (15 ml) was added dropwise to the mixture over seven minutes, then the temperature was raised to room temperature, and the whole was refluxed overnight. Further, the whole was refluxed for two days and then stirred under ice-cooling. Ethyl acetate was added slowly to the reaction mixture, and then a 1 N aqueous sodium hydroxide solution was added thereto (first slowly, total 20 ml). Chloroform (80 ml) was added thereto, and an insoluble matter was filtered out with Celite. Layers were separated, and the chloroform layer was concentrated under reduced pressure. The residue was combined with the aqueous layer, tetrahydrofuran (20 ml) was added thereto, and the whole was stirred at room temperature. Di-t-butyl carbonate (1.48 g, 6.78 mmol) was added thereto, and the whole was stirred overnight. The whole was extracted with chloroform (50 ml), and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography. A 4 N solution of hydrogen chloride in ethyl acetate (3 ml) and ethanol (1 ml) were added to the residue, and the mixture was stirred at room temperature. After three hours, the reaction mixture was concentrated under reduced pressure. Chloroform (5 ml), methanol (5 ml) and triethylamine (1 ml) were added to the residue, and the mixture was concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography to give 161 mg (32%) of the titled compound as a brown oily matter.
Name
4-(4-pyridyl)-2-butanoneoxime
Quantity
556 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Quantity
257 mg
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
32%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][C:15](=[N:17]O)[CH3:16])=[CH:9][CH:8]=1.[OH-].[Na+].C(=O)(OC(C)(C)C)OC(C)(C)C>CCOCC.C(Cl)(Cl)Cl.C(OCC)(=O)C>[NH2:17][CH:15]([CH3:16])[CH2:14][CH2:13][C:10]1[CH:9]=[CH:8][N:7]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
4-(4-pyridyl)-2-butanoneoxime
Quantity
556 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CCC(C)=NO
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.48 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Step Four
Name
Quantity
257 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
19 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Further, the whole was refluxed for two days
Duration
2 d
STIRRING
Type
STIRRING
Details
stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
an insoluble matter was filtered out with Celite
CUSTOM
Type
CUSTOM
Details
Layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature
STIRRING
Type
STIRRING
Details
the whole was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with chloroform (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
A 4 N solution of hydrogen chloride in ethyl acetate (3 ml) and ethanol (1 ml) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform (5 ml), methanol (5 ml) and triethylamine (1 ml) were added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(CCC1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.